2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide
CAS No.:
Cat. No.: VC19904706
Molecular Formula: C14H19FN2O
Molecular Weight: 250.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19FN2O |
|---|---|
| Molecular Weight | 250.31 g/mol |
| IUPAC Name | 2-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C14H19FN2O/c1-17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
| Standard InChI Key | FNYPCCNCJVGJPU-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)CNC(=O)C2=CC=CC=C2F |
Introduction
2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide is a complex organic compound belonging to the class of amides. It features a fluorine atom and a piperidine moiety, which are crucial for its unique chemical and biological properties. The compound's molecular formula is C14H19FN2O, and its molecular weight is reported to be 250.31 g/mol, although some sources may vary slightly in their calculations, such as 236.29 g/mol . This discrepancy might arise from differences in calculation methods or rounding errors.
Synthesis of 2-Fluoro-N-((1-Methylpiperidin-4-yl)methyl)benzamide
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with N-(1-methylpiperidin-4-yl)methylamine under controlled conditions to ensure high yield and purity. This reaction is a common method for forming amide bonds in organic chemistry.
Synthesis Steps
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Preparation of Reactants:
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2-Fluorobenzoyl Chloride: This can be prepared from 2-fluorobenzoic acid through a reaction with thionyl chloride.
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N-(1-Methylpiperidin-4-yl)methylamine: This can be synthesized from 1-methylpiperidine-4-carboxaldehyde through reductive amination.
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Amidation Reaction:
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The reaction involves mixing 2-fluorobenzoyl chloride with N-(1-methylpiperidin-4-yl)methylamine in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to facilitate the formation of the amide bond.
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Chemical Reactions and Transformations
2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide can undergo several chemical transformations, including oxidation to form N-oxide derivatives. This property is useful for modifying the compound's chemical and biological properties.
Oxidation Reaction
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Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
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Conditions: The reaction is typically carried out in a solvent like dichloromethane at room temperature.
Mechanism of Action
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Hydrogen Bonding and Hydrophobic Interactions: The compound's structural features allow it to engage in hydrogen bonding and hydrophobic interactions with biological targets.
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Membrane Permeability: The piperidine moiety contributes to its ability to cross cell membranes effectively.
Potential Applications
While specific applications of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide are not extensively documented, compounds with similar structures often have potential in medicinal chemistry, particularly in areas such as neuropharmacology or as scaffolds for drug development.
Future Research Directions
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Drug Development: Further research could focus on modifying the compound to enhance its pharmacokinetic properties or target specificity.
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Biological Screening: Screening against various biological targets could reveal potential therapeutic applications.
Synthesis Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Amidation | 2-Fluorobenzoyl Chloride, N-(1-Methylpiperidin-4-yl)methylamine, Triethylamine | Dichloromethane, Room Temperature |
Potential Biological Targets
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Enzymes: Potential targets could include enzymes involved in neurotransmitter metabolism or signaling pathways.
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Receptors: G protein-coupled receptors or ion channels might also be relevant targets.
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